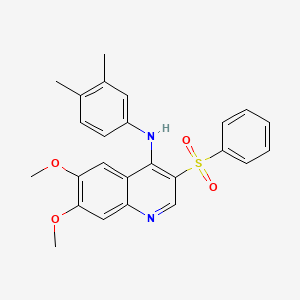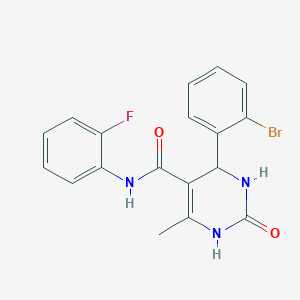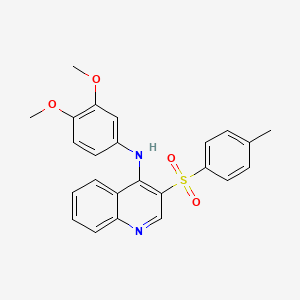
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine, also known as BDP-DMQ, is a novel compound that has been developed as a potential therapeutic agent for a wide range of diseases and disorders. BDP-DMQ is an aromatic amine with a unique chemical structure that has been shown to possess many beneficial properties. It has been used in the laboratory for a variety of scientific research applications and has been studied for its potential therapeutic benefits.
Scientific Research Applications
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine has been studied for its potential use in a variety of scientific research applications. It has been used as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been studied for its potential use as an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP. This compound has also been studied for its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of monoamine oxidase (MAO) enzymes, which are involved in the regulation of neurotransmitter levels in the brain. It is also believed to act by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound is believed to act by inhibiting the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the regulation of neurotransmitter levels in the brain. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP. This compound has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine in laboratory experiments is that it is a relatively easy compound to synthesize and can be used in a variety of scientific research applications. The main limitation of this compound is that its mechanism of action is not fully understood and its effects on biochemical and physiological processes are still being studied.
Future Directions
There are many potential future directions for research on 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic benefits. Additionally, research could be conducted to further explore the potential of this compound as an inhibitor of monoamine oxidase (MAO) enzymes, acetylcholinesterase, and phosphodiesterase. Finally, research could be conducted to further explore the potential of this compound as an anti-inflammatory agent.
Synthesis Methods
The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine involves the condensation of benzenesulfonyl chloride and 3,4-dimethylphenyl-6,7-dimethoxyquinoline. The reaction is carried out in an aqueous medium at room temperature. The reaction is catalyzed by a base such as sodium hydroxide and the product is purified by column chromatography. The yield of the reaction is typically around 80-90%.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-16-10-11-18(12-17(16)2)27-25-20-13-22(30-3)23(31-4)14-21(20)26-15-24(25)32(28,29)19-8-6-5-7-9-19/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVZENMLUWBMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6482277.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)
![3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B6482293.png)
![N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6482294.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B6482324.png)

![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6482339.png)
![2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6482347.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6482348.png)